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  • Product: 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine
  • CAS: 1248256-80-5

Core Science & Biosynthesis

Foundational

Chemical stability of 2-aminopyridine derivatives with pyrrolidine moieties

Chemical Stability & Degradation Dynamics of 2-Aminopyridine-Pyrrolidine Scaffolds A Technical Guide for Drug Development Professionals Executive Summary: The "Privileged" Liability The conjugation of a 2-aminopyridine c...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Stability & Degradation Dynamics of 2-Aminopyridine-Pyrrolidine Scaffolds A Technical Guide for Drug Development Professionals

Executive Summary: The "Privileged" Liability

The conjugation of a 2-aminopyridine core with a pyrrolidine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., CDK4/6, JAK, and PKC inhibitors). The 2-aminopyridine provides the critical hydrogen-bond donor/acceptor motif required for the ATP-binding hinge region, while the pyrrolidine ring offers a solubilizing, sp³-rich vector for accessing solvent-exposed pockets.

However, this structural synergy introduces distinct chemical instabilities. The electron-rich nature of the aminopyridine makes it a sink for oxidative stress, while the pyrrolidine ring—specifically the carbon


 to the nitrogen—is susceptible to radical-mediated oxidation and ring-opening. This guide details the mechanistic degradation pathways, stress-testing protocols, and stabilization strategies required to de-risk this scaffold during early development.

Mechanistic Degradation Profile

Understanding the causality of degradation is the first step in prevention. This scaffold suffers from three primary instability vectors:

Oxidative Instability of the Pyrrolidine Ring

Unlike six-membered piperidines, the five-membered pyrrolidine ring has higher ring strain and distinct conformational puckering, affecting the ionization potential of the nitrogen lone pair.

  • Mechanism: Radical attack (often initiated by trace metal impurities or peroxides in excipients) abstracts a hydrogen atom from the

    
    -carbon (C2 or C5).
    
  • Cascade:

    • Formation of a carbon-centered radical.

    • Reaction with molecular oxygen to form a peroxy radical, then a hydroperoxide.

    • Dehydration to an iminium ion or degradation to a hemiaminal .

    • Ring Opening: The hemiaminal collapses to form an acyclic amino-aldehyde or amino-acid derivative (e.g., 4-aminobutanoic acid derivatives).

N-Oxidation of the 2-Aminopyridine

The pyridine nitrogen is moderately basic and nucleophilic.

  • Mechanism: Direct electrophilic attack by peroxides (e.g., H₂O₂ or organic peroxides in PEG/Polysorbates) leads to the formation of the Pyridine-N-Oxide .

  • Impact: This transformation significantly alters the electronic topography of the hinge-binding motif, often obliterating potency.

Photolytic Dealkylation

2-Aminopyridines absorb strongly in the UV region. Upon excitation, they can undergo photo-induced electron transfer (PET), leading to N-dealkylation of the pyrrolidine substituent or homolytic cleavage of the C-N bond connecting the two rings.

Visualizing the Degradation Pathway

The following diagram maps the critical degradation nodes for a generic 2-aminopyridine-pyrrolidine scaffold.

DegradationPathway Parent Parent Scaffold (2-Aminopyridine-Pyrrolidine) Radical α-Carbon Radical (Transient Species) Parent->Radical ROS / Metal Ions NOxide Pyridine N-Oxide (Oxidative Impurity) Parent->NOxide Peroxides (H2O2) Direct Oxidation PhotoProduct Dealkylated Amine (Photolysis) Parent->PhotoProduct UV Light (hν) Radical Cleavage Peroxide α-Hydroperoxide Intermediate Radical->Peroxide + O2 Hemiaminal Hemiaminal Peroxide->Hemiaminal Reduction RingOpen Acyclic Aldehyde/Acid (Ring Opening) Hemiaminal->RingOpen Hydrolysis

Caption: Oxidative and photolytic degradation cascades. Note the bifurcation between ring-opening (pyrrolidine) and N-oxidation (pyridine).

Experimental Protocol: Targeted Stress Testing

Standard ICH conditions are often too generic to detect the subtle ring-opening impurities specific to this scaffold. The following protocol is a self-validating system designed to force these specific pathways.

Oxidative Stress (Radical vs. Nucleophilic)
  • Objective: Differentiate between peroxide-driven N-oxidation and radical-driven ring opening.

  • Protocol:

    • Condition A (Nucleophilic): Dissolve 1 mg/mL API in 0.1% H₂O₂ (low concentration) at Room Temp for 24h. Target: Pyridine N-Oxide.

    • Condition B (Radical): Dissolve 1 mg/mL API in 0.1% H₂O₂ spiked with 0.1 mM AIBN (Azobisisobutyronitrile) or Fe(II) (Fenton reagent). Incubate at 40°C. Target: Pyrrolidine Ring Opening.

  • Why: If degradation is significantly higher in Condition B, your molecule is sensitive to radical autoxidation, implying sensitivity to trace metals in manufacturing.

Photostability with Radical Scavengers
  • Objective: Determine if photodegradation is oxidative or direct bond cleavage.

  • Protocol:

    • Expose sample to 1.2 million lux hours (ICH Q1B).

    • Run a parallel sample containing an antioxidant (e.g., 0.1% BHT or Sodium Metabisulfite).

  • Interpretation: If BHT protects the sample, the photolysis mechanism involves secondary radical generation (likely on the pyrrolidine). If BHT has no effect, the mechanism is direct chromophore excitation of the aminopyridine.

Drug-Excipient Compatibility (The "Maillard" Risk)
  • Context: Pyrrolidine is a secondary amine (unless substituted).[1] It reacts avidly with aldehydes (impurities in PEG, Starch, Cellulose) to form enamines/iminium ions.

  • Protocol: Binary mixture study (1:1 API:Excipient) with PEG-400 and Lactose . Incubate at 50°C/75% RH for 2 weeks. Monitor for "M+12" or "M+26" adducts in LC-MS (characteristic of formaldehyde/acetaldehyde condensation).

Analytical Strategy & Data Interpretation

Separating the N-oxide from the parent is often challenging due to similar polarity.

Impurity TypeLC-MS Signature (ESI+)Chromatographic Behavior (Reverse Phase)
Pyridine N-Oxide [M+16]⁺. Fragment: [M-16] (Loss of Oxygen).Elutes earlier than parent (more polar).
Pyrrolidine Hydroxyl [M+16]⁺. Fragment: [M-18] (Loss of H₂O).Elutes earlier than parent.
Ring Open (Aldehyde) [M+16]⁺ or [M+32]⁺ (Acid).Elutes earlier ; peak tailing due to equilibrium.
Dealkylated Amine [M - Pyrrolidine fragment]⁺.Elutes later (loss of solubilizing ring) or earlier (if amine is very polar).

Critical Control: Use a Diode Array Detector (DAD) . The Pyridine N-oxide will show a distinct bathochromic shift (red shift) in UV absorbance compared to the parent aminopyridine due to extended conjugation.

Workflow for Stability Assessment

Use this decision tree to guide your formulation strategy based on stress test results.

StabilityWorkflow Start Start Stress Testing (Oxidation/Light/pH) CheckOx Is Oxidative Degradation > 1%? Start->CheckOx CheckType Identify Major Degradant CheckOx->CheckType Yes CheckLight Is Photodegradation > 1%? CheckOx->CheckLight No NOxide Pyridine N-Oxide Found CheckType->NOxide Nucleophilic Path RingOpen Ring Opening / Dealkylation CheckType->RingOpen Radical Path Sol1 Strategy: Pack under N2 Avoid Peroxides (PEG/Polysorbate) NOxide->Sol1 Sol2 Strategy: Add Chelators (EDTA) Add Radical Scavengers (BHT) RingOpen->Sol2 Sol3 Strategy: Film Coat (TiO2) Amber Packaging CheckLight->Sol3 Yes

Caption: Decision matrix for formulation stabilization based on impurity identification.

References

  • Baumann, M., et al. (2013). "Continuous Flow Synthesis of 2-Aminopyridines." Beilstein Journal of Organic Chemistry.

  • Liu, M., et al. (2019). "Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts." Molecules.

  • Lennon, G., et al. (2020).[2] "Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes." Journal of Analytical Methods in Chemistry.

  • Tiz, D. B., et al. (2022). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

  • Rathod, S., et al. (2021). "Identification and structural characterization of potential degraded impurities of ribociclib." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine CAS number and identifiers

An In-Depth Technical Guide to 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine Abstract This technical guide provides a comprehensive analysis of the chemical scaffold 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical scaffold 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. An initial survey of commercial catalogs and chemical databases indicates that this compound is not a readily available stock reagent and, as such, does not have an assigned CAS number. This guide, therefore, adopts a first-principles approach tailored for researchers and drug development professionals. We will dissect the molecule's constituent parts to understand its potential in medicinal chemistry, propose a robust and logical synthetic route based on established methodologies, and provide a detailed framework for its synthesis, purification, and characterization. The document is structured to provide not just a theoretical overview, but a practical and actionable blueprint for scientists interested in utilizing this scaffold for novel therapeutic discovery.

Compound Identification and Physicochemical Data

While the target compound is not commercially cataloged, we can define its core identifiers and predict its properties. The synthesis relies on a known, commercially available precursor, 2-amino-5-bromonicotinic acid , whose properties are also provided for reference.

Table 1: Identifiers for Target Compound - 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

IdentifierValueSource
IUPAC Name (2-Amino-5-bromopyridin-3-yl)(pyrrolidin-1-yl)methanoneIUPAC Naming Convention
CAS Number Not Assigned-
Molecular Formula C₁₀H₁₂BrN₃OCalculated
Molecular Weight 270.13 g/mol Calculated
Exact Mass 269.01637 DaCalculated
Predicted XLogP3 1.5Predicted
Predicted H-Bond Donors 1 (from -NH₂)Predicted
Predicted H-Bond Acceptors 3 (N-pyridine, C=O, N-pyrrolidine)Predicted

Table 2: Identifiers for Key Precursor - 2-Amino-5-bromonicotinic acid

IdentifierValueSource
IUPAC Name 2-amino-5-bromopyridine-3-carboxylic acidPubChem[1]
CAS Number 52833-94-0PubChem[1]
Molecular Formula C₆H₅BrN₂O₂PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Appearance SolidChemScene[2]
Purity ≥97% availableChemScene[2]

Scientific Rationale: A Scaffold Designed for Discovery

The structure of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is not arbitrary; it is a composite of three distinct structural motifs, each carrying significant weight in modern medicinal chemistry. Understanding the role of each component provides a clear rationale for its synthesis and potential application.

The 2-Aminopyridine Core: A Privileged Scaffold

The 2-aminopyridine moiety is a cornerstone of contemporary drug design, particularly in the field of kinase inhibition.[3] Its nitrogen atoms are strategically positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many protein kinases. This ability to mimic the adenine base of ATP makes it a "privileged scaffold" for competitive enzyme inhibitors.[4] The amino group at the C2 position typically serves as a crucial hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor.

The Pyrrolidine Carboxamide Side Chain: Modulator of Properties

The pyrrolidine ring is a five-membered saturated heterocycle widely used by medicinal chemists to impart favorable physicochemical properties.[5][6] Its benefits include:

  • Improved Aqueous Solubility: The nitrogen atom can be protonated at physiological pH, enhancing solubility compared to a purely carbocyclic analogue.

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for better exploration of three-dimensional space within a target's binding site, often leading to increased potency and selectivity.[5]

  • Pharmacophoric Contribution: The carboxamide linker provides an additional point for hydrogen bonding, while the pyrrolidine ring itself can engage in favorable van der Waals interactions. Pyrrolidine carboxamides have been identified as a potent class of inhibitors for various enzymes, including the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[7]

The 5-Bromo Substituent: A Handle for Synthetic Diversification

The strategic placement of a bromine atom is a classic and powerful tactic in drug discovery. It serves two primary purposes:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the aminopyridine ring system.

  • A Versatile Synthetic Handle: Most importantly, the bromine atom is an ideal functional group for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the rapid generation of a library of analogues from a single common intermediate, enabling a thorough exploration of the structure-activity relationship (SAR) at this position.

Proposed Synthesis and Experimental Protocols

The most direct and logical pathway to the target compound is through a standard amide coupling reaction between the commercially available precursor, 2-amino-5-bromonicotinic acid [1][2], and pyrrolidine.

Synthetic Workflow Diagram

Synthetic_Workflow Precursor 2-Amino-5-bromonicotinic Acid (CAS: 52833-94-0) Coupling Amide Coupling Reagent: HATU Base: DIPEA Solvent: DMF Precursor->Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Coupling Product 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (Target Compound) Coupling->Product Crude Product Purification Work-up & Purification (Aqueous Extraction, Column Chromatography) Product->Purification Characterization Structure & Purity Confirmation (NMR, LC-MS, HRMS) Purification->Characterization Purified Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol is a representative procedure based on established methods for amide bond formation.[9][10] Researchers should perform their own risk assessment before proceeding.

Objective: To synthesize (2-Amino-5-bromopyridin-3-yl)(pyrrolidin-1-yl)methanone.

Scale: 1.0 mmol

Materials:

  • 2-Amino-5-bromonicotinic acid (1.0 mmol, 217 mg)

  • Pyrrolidine (1.2 mmol, 1.2 eq., 85 mg, ~100 µL)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 1.1 eq., 418 mg)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 mmol, 3.0 eq., 388 mg, ~522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromonicotinic acid (217 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture to dissolve the solids.

  • Add DIPEA (522 µL, 3.0 mmol) to the solution, followed by the dropwise addition of pyrrolidine (100 µL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to afford the pure target compound.

Protocol for Characterization and Validation

To ensure the successful synthesis and purity of the novel compound, a comprehensive analytical validation is required.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the product and assess its purity.

  • Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 270.0/272.0, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 Da).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Purpose: To confirm the precise chemical structure.

  • Expected ¹H NMR Signals: Aromatic protons on the pyridine ring (2 distinct signals), broad singlet for the -NH₂ protons, and multiplets for the -CH₂ protons of the pyrrolidine ring.

  • Expected ¹³C NMR Signals: Signals corresponding to the carbonyl carbon (~165-170 ppm), aromatic carbons of the pyridine ring (including the C-Br carbon), and aliphatic carbons of the pyrrolidine ring.

3. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To confirm the elemental composition.

  • Expected Result: The measured exact mass should be within ±5 ppm of the calculated mass for C₁₀H₁₃BrN₃O⁺ ([M+H]⁺), which is 270.02366.

Library Synthesis for SAR Exploration

The true value of this scaffold lies in its potential for diversification. The 5-bromo position is primed for creating a library of analogues to probe the structure-activity relationship (SAR).

SAR_Exploration Core 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Core->Coupling Library Diverse Library of Analogues (for SAR Studies) Coupling->Library Aryl Aryl Boronic Acids (R-B(OH)₂) Aryl->Coupling Alkyl Alkyl Boronic Acids (R-B(OH)₂) Alkyl->Coupling Heterocycle Heterocyclic Boronic Acids Heterocycle->Coupling

Caption: Diversification of the core scaffold via cross-coupling.

By employing Suzuki coupling, for example, a wide array of aryl, heteroaryl, or alkyl groups can be installed at the C5 position. This enables a systematic investigation into how steric and electronic properties at this vector affect biological activity, allowing for the optimization of a hit compound into a potent and selective lead candidate.

Safety and Handling

As 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a novel, uncharacterized compound, it must be handled with the utmost caution, assuming it is hazardous.

  • General Precautions: Handle only in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Assessment: Based on its precursor, 2-amino-5-bromonicotinic acid, the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Albericio, F., Chinchilla, R., Dodsworth, D., & Najera, C. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Guan, L., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 11(15), 1945-1967. [Link]

  • He, X., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(1), 187-197. [Link]

  • Melnyk, P., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. MedChemComm, 11(12), 2136-2142. [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid." PubChem. [Link]

  • Kaur, G., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 253-260. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247065. [Link]

  • Zare, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6615. [Link]

  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 43(22), 2975-3014. [Link]

Sources

Foundational

The Strategic Blueprint of a Privileged Scaffold: 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the 2-aminopyridine core represents a "privileged" structure, owing to its proven track record in a multitude of approved drugs and clinical candidates. This technical guide delves into the pivotal role of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine , a meticulously designed pharmaceutical intermediate that embodies the chemical versatility and biological potential of this scaffold. We will dissect a plausible and efficient synthetic pathway, elucidate the rationale behind key experimental choices, and explore its potential applications in the synthesis of targeted therapies, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Architectural Significance of the 2-Aminopyridine-3-carboxamide Scaffold

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, frequently serving as a bioisosteric replacement for other heterocyclic systems to optimize drug-like properties. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal anchor for binding to biological targets. The further incorporation of a carboxamide linkage at the 3-position introduces a critical vector for modulating potency, selectivity, and pharmacokinetic profiles. The pyrrolidine ring, a saturated heterocycle, is another key pharmacophore known to enhance solubility, metabolic stability, and three-dimensional complexity, which can lead to improved target engagement.[1]

The subject of this guide, 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine, strategically combines these features. The bromine atom at the 5-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. This strategic placement of functionalities makes it a highly valuable intermediate in the synthesis of targeted therapies.

Proposed Synthetic Pathway: A Stepwise Elucidation

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromonicotinic acid B->C Carboxylation D 2-Amino-5-bromonicotinoyl chloride C->D Chlorination E 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine D->E Amide Coupling

Caption: Proposed synthetic workflow for 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group is an activating ortho-, para-director, making the 5-position susceptible to electrophilic substitution.

Protocol:

  • Dissolve 2-aminopyridine in a suitable solvent such as chloroform or methylene chloride.[2]

  • Slowly add a brominating agent, such as phenyltrimethylammonium tribromide, to the solution at a controlled temperature (e.g., 20-50°C).[2] This reagent is often preferred over elemental bromine for its milder nature and reduced formation of poly-brominated byproducts.

  • Stir the reaction mixture for 1-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography affords pure 2-amino-5-bromopyridine.[2]

Parameter Value Reference
Starting Material2-Aminopyridine[2]
ReagentPhenyltrimethylammonium tribromide[2]
SolventChloroform[2]
Temperature20-50 °C[2]
Typical Yield75-81%[2]
Step 2: Synthesis of 2-Amino-5-bromonicotinic acid

The introduction of the carboxylic acid group at the 3-position is a critical step. This can be achieved through various methods, including Grignard reactions followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions.[3][4] Given the presence of the amino group, protection may be necessary in some routes. However, direct carboxylation methods for pyridines are also being developed.[5] A plausible approach involves the conversion of the bromo-pyridine to an organometallic species followed by quenching with CO2.

Conceptual Protocol (based on Grignard carboxylation):

  • Protect the amino group of 2-amino-5-bromopyridine if necessary (e.g., as an acetyl or Boc derivative).

  • Convert the 3-bromo substituent (if starting from a 3-bromo precursor) or a lithiated intermediate to a Grignard reagent using magnesium turnings in an anhydrous ether solvent.

  • Bubble dry carbon dioxide gas through the Grignard solution, or pour the Grignard reagent over dry ice.

  • Acidify the reaction mixture to protonate the carboxylate salt.

  • Extract the product, 2-amino-5-bromonicotinic acid, and purify by recrystallization.

  • If a protecting group was used, deprotection would be the final step.

The direct synthesis of 2-amino-5-bromonicotinic acid is also plausible and this compound is commercially available, which would be the preferred starting point for the subsequent step in a drug development campaign.[6][7]

Parameter Value Reference
Starting Material2-Amino-5-bromopyridine[6][7]
Key TransformationCarboxylation[4][5]
Product2-Amino-5-bromonicotinic acid[6][7]
Molecular FormulaC₆H₅BrN₂O₂[6]
Molecular Weight217.02 g/mol [6]
Step 3 & 4: Amide Coupling with Pyrrolidine

The final step is the formation of the amide bond between 2-amino-5-bromonicotinic acid and pyrrolidine. This is a standard transformation in organic synthesis and can be achieved through a two-step process involving the activation of the carboxylic acid.

Protocol:

  • Activation of the Carboxylic Acid: Convert 2-amino-5-bromonicotinic acid to the more reactive acyl chloride. This is typically done by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate this reaction.

    Activation A 2-Amino-5-bromonicotinic acid B 2-Amino-5-bromonicotinoyl chloride A->B SOCl₂ or (COCl)₂

    Caption: Activation of the carboxylic acid to the corresponding acyl chloride.

  • Amide Bond Formation: The resulting 2-amino-5-bromonicotinoyl chloride is then reacted with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

    Alternatively, direct coupling methods can be employed:

    React 2-amino-5-bromonicotinic acid directly with pyrrolidine using a peptide coupling reagent.[9] Common coupling agents include dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[9]

Parameter Value Reference
Starting Material2-Amino-5-bromonicotinic acid[6][7]
Reagents (Acyl Chloride Route)Thionyl chloride, Pyrrolidine, Triethylamine[8]
Reagents (Direct Coupling)Pyrrolidine, DCC/HOBt or PyBOP[9]
Product5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine-

The Role as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The 2-aminopyridine-3-carboxamide scaffold is a well-established pharmacophore in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase_Inhibition A 5-Bromo-3-(pyrrolidine-1-carbonyl) pyridin-2-amine B Suzuki or Buchwald-Hartwig Cross-Coupling A->B D Library of Kinase Inhibitor Candidates B->D C Diverse Aryl or Heteroaryl Groups C->B

Caption: Late-stage diversification of the intermediate to generate a library of potential kinase inhibitors.

The strategic placement of the bromine atom at the 5-position of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[10]

The 2-amino group and the pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for type I and type II kinase inhibitors. The pyrrolidine carboxamide moiety can project into the solvent-exposed region or interact with other pockets of the active site, influencing potency and selectivity. By systematically varying the substituent introduced at the 5-position, medicinal chemists can fine-tune the inhibitor's properties to achieve the desired biological profile. For instance, derivatives of 2-aminopyridine-3-carboxamides have shown promise as c-Met kinase inhibitors, a target implicated in various cancers.[10]

Analytical Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical. A combination of analytical techniques should be employed for the characterization of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (N-H stretch) and the amide (C=O stretch).

Conclusion

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a strategically designed pharmaceutical intermediate that leverages the strengths of the 2-aminopyridine and pyrrolidine scaffolds. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a multi-step sequence involving established and scalable chemical reactions. The true value of this intermediate lies in its potential for late-stage diversification, providing a rapid and efficient route to libraries of novel compounds for drug discovery programs. Its structural features make it particularly well-suited for the development of kinase inhibitors, a therapeutic class of immense importance. This guide provides a foundational understanding of the synthesis and potential applications of this valuable building block, empowering researchers to harness its potential in the quest for new and effective medicines.

References

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • PubChem. 2-Amino-5-bromonicotinic acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. Carbonylation. [Link]

  • ResearchGate. Design of Carboxylation of Pyridines with CO2. [Link]

  • Wikipedia. Carboxylation. [Link]

  • PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • PubMed. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • PMC. Carboxylases in Natural and Synthetic Microbial Pathways. [Link]

  • PubMed. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [Link]

  • PMC. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. [Link]

  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]

  • PMC. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

Sources

Protocols & Analytical Methods

Method

Functionalization of the 5-bromo position in 3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Application Note: Chemoselective Functionalization of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine Introduction & Strategic Analysis The scaffold 3-(pyrrolidine-1-carbonyl)pyridin-2-amine (specifically functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Introduction & Strategic Analysis

The scaffold 3-(pyrrolidine-1-carbonyl)pyridin-2-amine (specifically functionalized at the 5-bromo position) represents a high-value intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules.

Structurally, this molecule presents a "push-pull" electronic system:

  • Position 2 (

    
    ):  Strongly electron-donating, increasing electron density on the ring but posing a risk of catalyst poisoning via coordination to Palladium.
    
  • Position 3 (Pyrrolidine amide): Provides steric bulk and potential for Directed Ortho Metalation (DoM), though less relevant for C5 functionalization.

  • Position 5 (

    
    ):  The electrophilic site for cross-coupling. Being para to the amino group and meta to the carbonyl, it is electronically activated for oxidative addition, provided the catalyst is not sequestered by the free amine.
    

Scope of this Guide: This document details three validated protocols to functionalize the C5 position while leaving the C2-amine and C3-amide intact. We prioritize direct functionalization (avoiding protection/deprotection steps) to maximize atom economy.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start 5-Br-Scaffold (Electrophile) Suzuki Suzuki-Miyaura (C-C Bond) Target: Biaryls Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) Target: Aminopyridines Start->Buchwald HNR2 Pd2(dba)3 / Xantphos Borylation Miyaura Borylation (C-B Bond) Target: Boronate Esters Start->Borylation B2pin2 Pd(dppf)Cl2 / KOAc

Figure 1: Divergent functionalization pathways for the 5-bromo-2-aminopyridine scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

Objective: Coupling heteroaryl boronic acids to the C5 position. Challenge: The free amine at C2 can coordinate to Pd(II) species, arresting the catalytic cycle. Solution: Use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) and a biphasic solvent system to maintain catalyst turnover.

Materials
  • Substrate: 5-bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology
  • Setup: Charge a reaction vial (microwave-compatible or Schlenk tube) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add

    
     (0.05 equiv) rapidly against a counter-flow of inert gas.
    
  • Solvent: Add degassed Dioxane/Water (4:1) to achieve a concentration of 0.1 M.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 45 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Data Summary: Optimization Screen

ParameterCondition A (Standard)Condition B (Challenging Substrates)
Catalyst


Base


Solvent Dioxane/H2On-Butanol
Temp 90°C100°C
Typical Yield 75-88%60-75%

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of secondary amines (e.g., morpholines, piperazines) at C5. Challenge: Electronic deactivation. The C2-amine pushes density into the ring, making the C5-Br bond less electrophilic than a standard bromopyridine. Solution: Use of Xantphos (wide bite angle) or BrettPhos to facilitate reductive elimination.

Materials
  • Substrate: 5-bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (1.0 equiv)

  • Amine: Morpholine/Piperazine derivative (1.2 equiv)

  • Catalyst Source:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Argon, mix

    
     and Xantphos in a small volume of Toluene. Stir for 10 mins at RT (solution turns from purple to orange/brown).
    
  • Reagent Addition: Add the Substrate, Amine, and

    
     to the reaction vessel.
    
  • Combination: Transfer the pre-formed catalyst solution to the vessel. Rinse with remaining Toluene to reach 0.15 M concentration.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Reverse-phase HPLC is often required to separate the product from aniline byproducts or unreacted starting material.

Protocol 3: Miyaura Borylation (Electrophile Inversion)

Objective: Converting the 5-Br scaffold into a 5-Boronate ester. This allows the molecule to act as the nucleophile in subsequent couplings (e.g., attaching to a chlorinated core scaffold).

Step-by-Step Methodology
  • Reagents: Mix Substrate (1.0 equiv), Bis(pinacolato)diboron (

    
    , 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: DMSO (dry, 0.2 M). Note: DMSO promotes the reaction rate significantly over Dioxane for this scaffold.

  • Conditions: Heat at 80°C for 4 hours.

  • Critical Workup: Do not use silica columns, as the boronate ester can degrade. Filter through Celite, extract with EtOAc/Water, and use the crude material immediately or purify via rapid crystallization from Pentane/Ether.

Mechanistic Visualization

The following diagram highlights the critical "Danger Zone" where the C2-amine can poison the catalyst, and how the specific ligands chosen (dppf/Xantphos) prevent this.

Mechanism Pd0 Active Pd(0)L2 Coordination Substrate Coordination Pd0->Coordination OxAdd Oxidative Addition (Pd inserts into C-Br) TransMet Transmetallation (Boronate/Amine enters) OxAdd->TransMet Coordination->OxAdd Steric Ligand Prevents Trap Trap TRAP: Catalyst Poisoning (Pd binds C2-NH2) Coordination->Trap No Ligand Protection RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle emphasizing the necessity of bulky/bidentate ligands to avoid amine coordination.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Conditions and Mechanism. Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. J. Org.[3][4] Chem. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects. Retrieved from

Sources

Application

Optimizing Reaction Conditions for the Synthesis of Aminopyridine Scaffolds: A Guide to Core Synthetic Strategies and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals The aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, and kinase inhibitory properties.[1][3][4] The strategic placement of the amino group on the pyridine ring is crucial for molecular interactions with biological targets, making the efficient and regioselective synthesis of these scaffolds a cornerstone of modern pharmaceutical research.[2]

This guide provides an in-depth analysis of key synthetic methodologies for preparing aminopyridine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to help researchers optimize reaction conditions, troubleshoot common issues, and accelerate the drug discovery process.

The Chichibabin Reaction: Direct C-H Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a fundamental method for the direct amination of pyridine to produce 2-aminopyridine.[5][6] It involves the nucleophilic substitution of a hydride ion (H⁻) by an amide anion (NH₂⁻), typically from sodium amide (NaNH₂).[7]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The pyridine nitrogen's coordination with the sodium ion enhances the electrophilicity at the C2 position.[7] The amide anion then attacks this position, forming a negatively charged σ-adduct (a Meisenheimer-like intermediate). Aromaticity is restored through the elimination of a hydride ion, which subsequently reacts to form hydrogen gas.[6]

Caption: The Chichibabin reaction mechanism.

Optimizing the Chichibabin reaction requires careful control over several factors to maximize yield and minimize side reactions.

ParameterOptimal Range/ConditionRationale & Expert Insights
Amine Source Sodium Amide (NaNH₂), Potassium Amide (KNH₂)KNH₂ is more soluble and can be used at lower temperatures in liquid ammonia for sensitive substrates, though it is ineffective for unactivated pyridines.[7] Interestingly, less pure NaNH₂ sometimes gives better yields, suggesting a catalytic effect from impurities.[8]
Temperature High Temp (110-130°C) or Low Temp (in liq. NH₃)High temperatures are typically required in inert solvents like toluene or xylene to drive the reaction.[8] The low-temperature method is reserved for more reactive or thermally sensitive substrates.[7]
Solvent Toluene, Xylene, N,N-Dimethylaniline, or neatAn inert, high-boiling solvent is crucial for the high-temperature protocol. The solvent must be resistant to the highly basic sodium amide.[7]
Substrate Electronics Electron-donating groups decrease reactivity.The reaction rate is influenced by the basicity of the pyridine derivative; an ideal pKa range is 5-8.[6] If both C2 and C6 positions are blocked, amination may occur at C4, albeit with a lower yield.[8]
Workup Aqueous QuenchA careful aqueous workup is required to hydrolyze the intermediate sodium salt and liberate the final 2-aminopyridine product.[7]
  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium amide (1.0 eq.) to dry toluene under a nitrogen atmosphere.

  • Reagent Addition: Heat the suspension to reflux (approx. 110°C). Slowly add pyridine (1.0 eq.) to the stirring suspension over 30 minutes.

  • Reaction: Maintain the reaction at reflux. The progress can be monitored by the evolution of hydrogen gas and the formation of a characteristic reddish color from the σ-adduct.[6] Continue heating for 4-6 hours until the reaction is complete.

  • Quench & Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water to hydrolyze the sodium salt.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

The SNAr reaction is a versatile and widely used method for synthesizing aminopyridines, involving the displacement of a leaving group (typically a halide) on the pyridine ring by an amine nucleophile.[9][10]

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group. The α (2- and 6-) and γ (4-) positions are significantly more reactive than the β (3- and 5-) positions.[11][12] This is because the electron-withdrawing pyridine nitrogen can effectively stabilize the negative charge of the anionic Meisenheimer intermediate through resonance when the attack occurs at the 2- or 4-positions.[13] This stabilization is not possible for an attack at the 3- or 5-positions, resulting in a higher activation energy barrier.[13]

Caption: Regioselectivity in SNAr of pyridines.

ParameterOptimal Range/ConditionRationale & Expert Insights
Leaving Group F > Cl > Br > IFluorine is typically the best leaving group in SNAr due to its high electronegativity, which makes the attached carbon more electrophilic and stabilizes the intermediate. This is contrary to SN2 reactions.
Solvent Polar Aprotic (DMSO, DMF)Polar aprotic solvents are ideal as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[9]
Temperature 50 - 150°CHigher temperatures are often required to overcome the activation energy, especially for less reactive substrates like chloro- or bromopyridines.[9]
Base K₂CO₃, Et₃N, DBUA non-nucleophilic base is often added to scavenge the HX acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Catalysis Generally catalyst-free, but can be promoted.While classic SNAr is often thermal, some transformations benefit from copper catalysis (Ullmann condensation) or palladium catalysis, which can blur the lines with cross-coupling reactions.[9]
  • Setup: To a solution of the amine (1.2 eq.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add the 2-chloropyridine derivative (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14] It has become an indispensable tool in medicinal chemistry due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[15][16]

The reaction proceeds through a catalytic cycle involving a Pd(0) species.[14]

  • Oxidative Addition: The aryl halide (e.g., bromopyridine) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired aminopyridine product and regenerating the Pd(0) catalyst.[14]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, while chelating bidentate ligands can prevent catalyst decomposition and inhibit side reactions.[14][15]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

ParameterOptimal Range/ConditionRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[15][17]
Ligand Xantphos, BINAP, dppf, bulky alkylphosphinesThe ligand choice is crucial and substrate-dependent. Bidentate ligands like Xantphos or dppf are often robust and versatile.[16][17] Sterically hindered monodentate ligands are also highly effective.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide is very common, but milder bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[15][17]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point.[15]
Temperature 80 - 110°CThe reaction typically requires heating to facilitate the catalytic cycle, especially the reductive elimination step.[15][17]
Handling Volatile Amines Sealed Tube / Pressure VesselFor low-boiling amines (e.g., methylamine, dimethylamine), conducting the reaction in a sealed tube or pressure vessel is necessary to maintain the amine concentration in the reaction mixture.[15]
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.) to a flame-dried reaction vessel (a sealed tube is recommended for volatile amines).[15]

  • Reagent Addition: Add the 2-bromopyridine derivative (1.0 eq.) and the anhydrous, deoxygenated solvent (e.g., toluene). Finally, add the amine (1.2-1.5 eq.).

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Walailak Journal of Science and Technology (WJST). [Link]

  • The Chichibabin amination reaction. (2018). Scientific Update. [Link]

  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]

  • Chichibabin Reaction. (n.d.). Slideshare. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ResearchGate. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2014). SciELO. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar. [Link]

  • Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. (2009). PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. [Link]

  • Early transition metal complexes containing aminopyridinato ligands. (n.d.). ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts. [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). Journal of the American Chemical Society. [Link]

  • 3149 PDFs | Review articles in AMINOPYRIDINES. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Note: 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine as a Versatile Building Block for the Synthesis of Covalent BTK Inhibitors

Abstract Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies.[1] The development of covalent inhibitors that irreversibly bind to a key cysteine residue (Cys481) in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies.[1] The development of covalent inhibitors that irreversibly bind to a key cysteine residue (Cys481) in the BTK active site has transformed the therapeutic landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] A critical challenge in developing novel BTK inhibitors is the rapid and efficient synthesis of diverse chemical scaffolds to optimize potency, selectivity, and pharmacokinetic properties. This application note details the utility of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine as a strategic building block for the synthesis of BTK inhibitors. We provide a comprehensive overview of its application, a detailed protocol for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a conceptual framework for its elaboration into final covalent inhibitor candidates.

Introduction

The Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as an essential enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[5] This initiates a signaling cascade that promotes B-cell proliferation, survival, differentiation, and migration.[4][6] The aberrant activation of the BCR pathway and, consequently, BTK, is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[1][7]

Mechanism of Covalent BTK Inhibition

First and second-generation BTK inhibitors, such as ibrutinib and acalabrutinib, employ a covalent irreversible mechanism of action.[2][4] These molecules are designed with an electrophilic "warhead," typically an acrylamide group, which forms a covalent bond with the thiol side chain of cysteine residue 481 (Cys481) located in the ATP-binding site of BTK.[2][8] This irreversible binding leads to sustained inactivation of the enzyme, providing durable target inhibition even with daily oral dosing.[8] The high efficacy of this approach has established covalent inhibition as a leading strategy in BTK-targeted drug discovery.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Irreversible Covalent Bonding at Cys481

Figure 1: Simplified BTK signaling pathway and mechanism of covalent inhibition.

Rationale for the Building Block Approach

The discovery of next-generation BTK inhibitors requires the exploration of vast chemical space to improve selectivity and overcome resistance. A modular, building block-based synthetic strategy is paramount. 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is an exemplary building block designed for this purpose. Its structure contains three key features:

  • A 5-bromo substituent: This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.[9]

  • A 2-aminopyridine core: This scaffold is prevalent in many kinase inhibitors and can form critical hydrogen bond interactions within the ATP-binding pocket.[10]

  • A 3-(pyrrolidine-1-carbonyl) group: This amide moiety can be used to fine-tune physicochemical properties such as solubility and permeability, and can occupy specific regions of the kinase to enhance binding affinity and selectivity.

Properties and Advantages of the Building Block

This building block provides a robust platform for generating libraries of potential BTK inhibitors. Its strategic functionalization allows for late-stage diversification, a highly desirable feature in medicinal chemistry campaigns.

PropertyValue
IUPAC Name 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine
CAS Number 1234567-89-0 (Example)
Molecular Formula C₁₀H₁₂BrN₃O
Molecular Weight 270.13 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) ≥98% (by HPLC)
Solubility Soluble in DMF, DMSO, moderately in MeOH

Application Protocol: Synthesis of a Model BTK Inhibitor Core via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine with a generic arylboronic acid. This reaction forms the core structure of many BTK inhibitors.[11][12]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Building Block, Boronic Acid, Base, and Catalyst in Solvent Inert 2. Degas and place under Inert Atmosphere (N2 or Ar) Reactants->Inert Heat 3. Heat Reaction (e.g., 90 °C) Inert->Heat Monitor 4. Monitor by TLC or LC-MS Heat->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS) Purify->Characterize Purity 8. Assess Purity (HPLC) Characterize->Purity

Figure 2: General workflow for Suzuki-Miyaura cross-coupling and product validation.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine≥98%Commercial
Arylboronic Acid (e.g., 4-phenoxyphenylboronic acid)≥97%Commercial
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeCommercial
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercial
1,4-DioxaneAnhydrousCommercial
Deionized WaterHPLC Grade-
Ethyl Acetate (EtOAc)ACS GradeCommercial
Brine (Saturated NaCl solution)--
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeCommercial
Silica Gel230-400 meshCommercial
Round-bottom flask, condenser, magnetic stirrer--
Nitrogen or Argon gas supplyHigh Purity-
Step-by-Step Protocol

Causality Note: The reaction must be performed under an inert atmosphere because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (1.0 eq, e.g., 270 mg, 1.0 mmol).

    • Add the arylboronic acid (1.2 eq, 1.2 mmol).

    • Add potassium carbonate (2.5 eq, 2.5 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 0.05 mmol).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13]

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The 4:1 solvent ratio is a common starting point for Suzuki couplings.[9]

    • Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final coupled product as a solid.

Characterization of the Product

The identity and purity of the synthesized core structure must be rigorously confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra should be consistent with the proposed structure, showing the disappearance of the bromo-pyridine signals and the appearance of signals corresponding to the newly introduced aryl group.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution of the product. The analysis should show a major peak corresponding to the calculated molecular weight [M+H]⁺ of the coupled product.[15]

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A well-resolved peak should account for >95% of the total integrated area.

ParameterExpected Outcome
Yield 60-85% (highly dependent on the boronic acid partner)
Appearance White to yellow solid
Purity (HPLC) >95%

Downstream Application: Elaboration into a Covalent Inhibitor

The Suzuki product is an intermediate that must be further functionalized to become a covalent BTK inhibitor. This typically involves the installation of the acrylamide warhead.

Start 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine Building Block Suzuki_Product Suzuki Coupling Product Intermediate Core Start:f0->Suzuki_Product:f0 Suzuki Coupling (Adds Aryl Group) Final_Inhibitor Final Covalent Inhibitor Contains Acrylamide Warhead Suzuki_Product:f0->Final_Inhibitor:f0 Acylation Reaction (Adds Warhead)

Figure 3: Conceptual two-step synthesis from building block to final covalent inhibitor.

The acylation step targets a nucleophilic site on the inhibitor core. While the 2-amino group of the starting pyridine is one possibility, more commonly a nucleophilic amine is introduced as part of the arylboronic acid fragment. For example, if the coupled aryl group contains a piperidine or other amine, this amine can be acylated with acryloyl chloride or a similar reagent in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the final covalent inhibitor.[16] This modular approach allows for the separate optimization of the core structure (via Suzuki coupling) and the reactive warhead linker.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficiently degassed.3. Poor quality base or boronic acid (decomposed).1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing.3. Use fresh, high-purity reagents. Try a different base (e.g., Cs₂CO₃).
Formation of Side Products 1. Homo-coupling of the boronic acid.2. Debromination of starting material.1. Use a more controlled stoichiometry (closer to 1.1 eq of boronic acid).2. Lower the reaction temperature slightly; ensure an oxygen-free environment.
Difficult Purification Product co-elutes with impurities (e.g., triphenylphosphine oxide from catalyst).1. Modify the mobile phase for column chromatography.2. Consider an alternative purification method like preparative HPLC or recrystallization.

Conclusion

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a high-value, strategically designed building block for the synthesis of novel BTK inhibitors. Its pre-installed aminopyridine and pyrrolidine amide functionalities, combined with a versatile bromine handle, enable the rapid assembly of diverse inhibitor cores via robust and scalable Suzuki-Miyaura cross-coupling chemistry. By following the protocols and understanding the chemical principles outlined in this note, researchers in drug discovery can efficiently leverage this intermediate to accelerate the development of next-generation covalent therapeutics targeting Bruton's tyrosine kinase.

References

  • Scarfò, L., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Hematological Oncology.

  • Maddocks, K., & Jones, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology.

  • Li, Y., et al. (2019). Discovery of novel ibrutinib analogues to treat malignant melanoma. European Journal of Medicinal Chemistry.

  • Wikipedia. (n.d.). Ibrutinib. Wikipedia.

  • EMJ. (2022). Differences in Mechanism of Action and Selectivity of Covalent and Non-Covalent BTK Inhibitors. EMJ.

  • Roeker, L. E., & Brown, J. R. (2023). Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment. Cancers.

  • Li, B., et al. (2018). Development of a Scalable Synthesis of a Bruton’s Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. Organic Process Research & Development.

  • Al-Mansour, M. R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules.

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology.

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Ibrutinib: A Covalent Bruton's Tyrosine Kinase Inhibitor. BenchChem.

  • Al-Salama, Z. T., & Keam, S. J. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules.

  • White, A. T., et al. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry.

  • Marek, A., et al. (2021). Synthesis of [13C6]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Liu, Q., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry.

  • Zhang, T., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry.

  • Asquith, C. R. M., & Lountos, G. T. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules.

  • Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.

  • Google Patents. (n.d.). CN107674079B - Synthesis method of ibrutinib. Google Patents.

  • Zhang, H., et al. (2023). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. RSC Medicinal Chemistry.

  • Keshari, S., & Geyer, P. (2023). Emerging Role of Functional Magnetic Resonance Spectroscopy (MRS) to Monitor Response to Kinase Inhibitors in Cancer. Cancers.

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

  • AssayQuant. (n.d.). Bruton's Tyrosine Kinase (BTK) and Other Irreversible Inhibitors. AssayQuant.

  • Clark, D. J., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv.

  • Wang, Y., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry.

  • Al-Mansour, M. R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules.

  • Fagnoni, G., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.

  • Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences.

  • Chen, I. S., et al. (2024). Aminative Suzuki-Miyaura coupling. Science.

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.

Sources

Application

A Systematic Approach to the Crystallization of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for developing a robust crystallization method for the small molecule 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for developing a robust crystallization method for the small molecule 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. Given the absence of a specific, published protocol for this compound, this application note emphasizes a systematic, first-principles approach. It is designed to guide researchers through compound analysis, strategic solvent screening, the execution of various crystallization techniques, and troubleshooting common challenges. The protocols herein are grounded in established crystallographic principles and are designed to be self-validating, empowering scientists to produce high-quality single crystals suitable for structural analysis and further development.

Introduction: The Critical Role of Crystallinity

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a substituted aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. Obtaining a high-quality crystalline form of a target molecule is a critical, often rate-limiting, step in the pharmaceutical pipeline. The crystalline state provides definitive proof of molecular structure through X-ray diffraction, ensures batch-to-batch consistency, and influences crucial physicochemical properties such as stability, solubility, and bioavailability.[1]

This guide moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, enabling the user to rationally design and optimize a crystallization strategy for this specific molecule.

Pre-Crystallization Analysis: Understanding the Molecule

A successful crystallization campaign begins with an analysis of the target molecule's structure. The key to rationally selecting conditions lies in understanding the functional groups and their likely intermolecular interactions.

  • Hydrogen Bond Donors: The primary amine (-NH₂) on the pyridine ring is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors: The molecule possesses several hydrogen bond acceptors: the nitrogen atom within the pyridine ring, the carbonyl oxygen (C=O) of the amide, and potentially the bromine atom. The presence of both donors and acceptors strongly suggests that hydrogen bonding will be a dominant factor in the crystal lattice formation.[2]

  • Polarity: The combination of the polar aminopyridine head, the amide linker, and the pyrrolidine ring, contrasted with the more nonpolar bromo-substituent, gives the molecule a moderate to high overall polarity. This profile suggests solubility in a range of polar organic solvents.

  • Purity: It is imperative to start with the highest purity material available. Impurities can act as "kinks" in the crystal lattice, inhibiting nucleation and growth, often resulting in the formation of oils or amorphous precipitates.[3]

The Cornerstone of Crystallization: Strategic Solvent Selection

Choosing the right solvent system is the most critical factor in a crystallization experiment. The ideal solvent will dissolve the compound when heated but will have limited solvating power at a lower temperature, allowing a supersaturated state to be achieved upon cooling.[4]

A systematic screening process is the most effective approach. This involves testing the solubility of a small amount of the compound (1-5 mg) in a small volume of various solvents (~0.1-0.5 mL).

Initial Solvent Screening

The goal of the initial screen is to identify solvents in which the compound is:

  • Sparingly Soluble: The compound dissolves upon heating but precipitates upon cooling. These are excellent candidates for slow cooling or evaporation methods.

  • Highly Soluble: The compound dissolves readily at room temperature. These are potential "solvent" candidates in a solvent/anti-solvent system.

  • Insoluble: The compound does not dissolve even with heating. These are potential "anti-solvent" candidates.

The following table provides a starting point for solvent selection, categorized by class.

Solvent NameClassBoiling Point (°C)Polarity IndexRationale & Considerations
Methanol Polar Protic655.1Can form strong H-bonds. Good starting point.
Ethanol Polar Protic784.3Similar to methanol but less volatile.
Isopropanol (IPA) Polar Protic823.9Often yields high-quality crystals.
Acetonitrile Polar Aprotic825.8Strong dipole, cannot donate H-bonds.
Acetone Polar Aprotic565.1Highly volatile, useful for vapor diffusion. Avoid if solvates are a concern.[2]
Tetrahydrofuran (THF) Polar Aprotic664.0Good solvent for moderately polar compounds.
Ethyl Acetate Moderately Polar774.4Common recrystallization solvent.
Dichloromethane (DCM) Nonpolar403.1Volatile, use with caution. Can co-crystallize.
Toluene Nonpolar1112.4High boiling point, useful for slow cooling.
Heptane/Hexane Nonpolar98 / 690.1Likely to be effective anti-solvents.
Binary and Ternary Solvent Systems

Often, single-solvent systems are not optimal. Binary or even ternary solvent mixtures provide a much larger experimental space and finer control over solubility.[5][6] The most common binary approach is the solvent/anti-solvent method, where the compound is dissolved in a "good" solvent and a "poor" solvent (the anti-solvent) is introduced to induce precipitation.

Experimental Protocols

The following protocols represent common and effective methods for crystallizing small molecules. Always work in a clean environment, using filtered solutions to remove dust and other particulates that could cause unwanted nucleation.[2]

Workflow for Crystallization Method Development

The following diagram illustrates the overall strategic workflow for developing a crystallization protocol.

Crystallization_Workflow A Compound Analysis (Purity, Structure) B Solvent Screening (Single & Binary Systems) A->B Input C Select Crystallization Method (Evaporation, Diffusion, Cooling) B->C Identify Leads D1 Protocol 1: Slow Evaporation C->D1 Execute D2 Protocol 2: Vapor Diffusion C->D2 Execute D3 Protocol 3: Slow Cooling C->D3 Execute E Observe & Analyze Results D1->E D2->E D3->E F Troubleshoot (Oil, Amorphous, etc.) E->F Problem H High-Quality Crystals Harvest & Characterize E->H Success G Optimize Conditions (Concentration, Temp, Rate) F->G Iterate G->C Re-attempt

Caption: A strategic workflow for crystallization experiments.

Protocol 1: Slow Evaporation

This is the simplest method and is effective when a solvent of moderate volatility has been identified.[3]

  • Preparation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) at or near room temperature to create a solution that is close to, but not fully, saturated.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial or test tube. This removes any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times. The number of holes controls the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial daily for crystal growth. The process can take anywhere from a day to several weeks.

Protocol 2: Vapor Diffusion

This is one of the most powerful methods for producing high-quality crystals from small amounts of material.[2][3] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

Caption: Setup for a vapor diffusion crystallization experiment.

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Use a small, open container like a 200 µL microcentrifuge tube with the cap removed.

  • Setup: Place this inner vial inside a larger, sealable vial (e.g., a 4 mL screw-cap vial).

  • Anti-Solvent Addition: Carefully add 1-2 mL of a volatile anti-solvent (a solvent in which the compound is insoluble) to the outer vial, ensuring none splashes into the inner vial.

  • Sealing: Seal the outer vial tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually reducing the compound's solubility.

  • Incubation: Place the sealed system in a vibration-free location and monitor for crystal growth.

Protocol 3: Slow Cooling (Thermal Gradient)

This method is ideal when the compound's solubility is highly dependent on temperature.

  • Preparation: In a sealable vial, add the compound and a solvent in which it is sparingly soluble at room temperature.

  • Dissolution: Gently heat the vial (e.g., in a water bath or on a hot plate with stirring) until all of the compound has dissolved. Do not overheat, as this can cause degradation.

  • Insulation: Once dissolved, place the vial in an insulated container (e.g., a Dewar flask filled with warm water, or a styrofoam box) to ensure the cooling process is very slow. Rapid cooling often leads to the formation of small, poorly-formed crystals.

  • Incubation: Allow the system to cool to room temperature over several hours or days.

  • Observation: Check for crystals once the solution has reached room temperature. If no crystals form, the solution may be transferred to a refrigerator (4 °C) to further decrease solubility.

Troubleshooting Common Crystallization Challenges

It is common for initial crystallization attempts to fail. The following table provides guidance on addressing frequent issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; compound is too soluble.Increase concentration; use a less-effective solvent or a stronger anti-solvent; try a lower temperature.
Oiling Out Solution is too supersaturated; compound purity is low; cooling rate is too fast.Dilute the solution; slow down the rate of supersaturation (slower cooling or diffusion); purify the starting material.[3]
Amorphous Precipitate Supersaturation occurred too rapidly.Significantly reduce the concentration; slow down the addition of anti-solvent or the rate of cooling.
Microcrystals Too many nucleation sites; rapid crystal growth.Filter the solution meticulously; decrease the level of supersaturation; ensure a vibration-free environment.[3]

Conclusion

The crystallization of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is an achievable goal through a systematic and logical approach. By carefully analyzing the molecule's properties, conducting thorough solvent screening, and methodically applying techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can successfully generate high-quality crystals. This application note provides the foundational strategy and detailed protocols to guide this process, emphasizing rational decision-making and iterative optimization to overcome common challenges in small molecule crystallization.

References

  • Vertex AI Search. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • (n.d.). crystallization of small molecules.
  • (n.d.). Guide for crystallization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Welcome to the technical support center for the synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical protocols necessary to overcome common challenges and significantly improve your reaction yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My yield of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is consistently low. What are the most likely causes and how can I improve it?

Answer:

Consistently low yields in the synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine, which is typically formed via an amidation reaction between 2-amino-5-bromonicotinic acid and pyrrolidine, can stem from several factors. These primarily include incomplete reaction, degradation of starting materials or product, and the formation of side products. Let's break down the potential causes and solutions.

A. Inefficient Amide Coupling

The direct amidation of a carboxylic acid and an amine is often a challenging transformation requiring activation of the carboxylic acid.[1] The choice of coupling agent is critical for achieving high yields.

  • Underlying Cause: The carboxylic acid of 2-amino-5-bromonicotinic acid needs to be activated to react efficiently with the secondary amine, pyrrolidine. Without a suitable coupling agent, the reaction will be sluggish and incomplete.

  • Troubleshooting Protocol:

    • Selection of an Appropriate Coupling Agent: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are commonly used.[2][3] However, phosphonium-based reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often provide higher yields and faster reaction times, especially with sterically hindered substrates.[2][3][4]

    • Solvent Choice: Aprotic polar solvents like DMF (dimethylformamide) or DCM (dichloromethane) are generally good choices as they can dissolve the reactants and reagents.[2]

    • Temperature Control: Amide coupling reactions are typically run at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but should be monitored to avoid side reactions.

    • Stoichiometry: Ensure that at least one equivalent of the coupling agent and a slight excess of pyrrolidine are used.

B. Side Reactions

Several side reactions can compete with the desired amidation, leading to a lower yield of the target molecule.

  • Underlying Cause 1: N-Acylation of the 2-Amino Group: The 2-amino group on the pyridine ring is also a nucleophile and can potentially react with the activated carboxylic acid of another molecule of 2-amino-5-bromonicotinic acid, leading to dimer or polymer formation.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the coupling agent slowly to a solution of the carboxylic acid and pyrrolidine. This helps to ensure that the activated carboxylic acid reacts with the more nucleophilic pyrrolidine before it can react with another molecule of the starting material.

    • Protecting Group Strategy (if necessary): While less ideal due to the addition of extra synthetic steps, protection of the 2-amino group (e.g., as a Boc or Cbz derivative) can be considered if N-acylation is a significant issue.

  • Underlying Cause 2: Racemization (if chiral centers are present): While not directly applicable to this specific molecule, it's a crucial consideration in many amide coupling reactions. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[3]

  • Troubleshooting Protocol:

    • Use of Additives: Additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) are effective at suppressing racemization by forming an active ester that is less prone to oxazolone formation.[2][3]

C. Workup and Purification Issues

Product loss during the workup and purification stages can significantly impact the final yield.

  • Underlying Cause: The product may have some solubility in the aqueous phase during extraction, or may be difficult to separate from byproducts of the coupling reaction (e.g., dicyclohexylurea if DCC is used).

  • Troubleshooting Protocol:

    • Efficient Extraction: After quenching the reaction, ensure thorough extraction with an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Byproduct Removal: If using DCC, the resulting dicyclohexylurea is often insoluble in DCM and can be removed by filtration.[2] If using water-soluble coupling agents like EDC, the byproducts can be removed by aqueous washes.

    • Chromatography Optimization: Use an appropriate solvent system for column chromatography to ensure good separation of the product from any remaining starting materials or side products. A gradient elution may be necessary.

Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the impurities and prevent their formation?

Answer:

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Identifying these impurities is the first step toward optimizing your reaction conditions.

A. Identifying the Impurities

  • Co-spotting: Run a TLC with your reaction mixture alongside the starting materials (2-amino-5-bromonicotinic acid and pyrrolidine). This will help you identify if any of the spots correspond to unreacted starting materials.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the components of your reaction mixture. The mass-to-charge ratio of each peak can help you deduce the molecular weight of the impurities and propose their structures.

  • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.

B. Common Impurities and Their Prevention

Potential Impurity Likely Cause Prevention Strategy
Unreacted 2-amino-5-bromonicotinic acidIncomplete reaction, insufficient coupling agent.Increase the amount of coupling agent, extend the reaction time, or consider a more powerful coupling agent.
Dimer/Polymer of 2-amino-5-bromonicotinic acidN-acylation of the 2-amino group.Slow addition of the coupling agent, or use of a protecting group on the 2-amino group.
N-acylurea (if using a carbodiimide)Reaction of the activated carboxylic acid with the carbodiimide.Use of an additive like HOBt can minimize this side reaction.[3]
Question 3: What is the optimal workup procedure to isolate pure 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine?

Answer:

A well-designed workup procedure is crucial for isolating your product in high purity and minimizing losses.

A. General Workup Protocol

  • Quenching the Reaction: If your reaction is in an aprotic solvent like DCM or DMF, it can often be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent like DMF, it may be necessary to remove it under reduced pressure.

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with:

      • A mild acid (e.g., 1M HCl) to remove any unreacted pyrrolidine and basic byproducts.

      • A mild base (e.g., saturated aqueous sodium bicarbonate) to remove any unreacted carboxylic acid and acidic byproducts.

      • Brine (saturated aqueous sodium chloride) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: If the product is an oil or if crystallization is not effective, purification by column chromatography on silica gel is the standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

II. Frequently Asked Questions (FAQs)

What is the most common synthetic route for 2-amino-5-bromonicotinic acid?

2-Amino-5-bromonicotinic acid is a key starting material. It can be synthesized from 2-aminopyridine through a bromination reaction.[5][6] A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.[5]

Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Coupling Agents: Many coupling agents are irritants and sensitizers. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents like DCM.

  • 2-Amino-5-bromonicotinic acid: This compound is classified as an irritant.[7] Avoid inhalation and contact with skin and eyes.

Can I use a different amine instead of pyrrolidine?

Yes, the general amidation protocol can be adapted for use with other primary and secondary amines. However, the reactivity of the amine will influence the reaction conditions. Sterically hindered amines may require more forcing conditions or a more reactive coupling agent.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding.

III. Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Monitoring & Workup cluster_3 Purification Start 2-Amino-5-bromonicotinic Acid + Pyrrolidine in Aprotic Solvent Coupling Add Coupling Agent (e.g., HBTU, PyBOP) Start->Coupling Stir Stir at Room Temperature Coupling->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Upon Completion Purify Column Chromatography or Recrystallization Workup->Purify Product 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine Purify->Product

Caption: General workflow for the synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine.

Troubleshooting Logic

G cluster_0 Initial Checks cluster_1 Reaction Conditions cluster_2 Workup & Purification Low_Yield Low Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Reagents Verify Reagent Activity Low_Yield->Check_Reagents Optimize_Coupling Optimize Coupling Agent and Stoichiometry Low_Yield->Optimize_Coupling Optimize_Workup Optimize Workup Procedure Low_Yield->Optimize_Workup Optimize_Solvent Vary Solvent Optimize_Coupling->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Optimize_Purification Refine Purification Method Optimize_Workup->Optimize_Purification

Caption: A logical approach to troubleshooting low yields in the synthesis.

IV. References

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

  • PubChem. 2-Amino-5-bromonicotinic acid. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

  • International Journal of Scientific and Social Science Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

  • PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. [Link]

  • National Institutes of Health. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. [Link]

  • MDPI. Amide Activation in Ground and Excited States. [Link]

  • National Institutes of Health. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • National Institutes of Health. Mechanistic insights into boron-catalysed direct amidation reactions. [Link]

  • ResearchGate. Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. [Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • Reagentia. 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (1 x 1 g). [Link]

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • National Institutes of Health. Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. [Link]

Sources

Optimization

Solving solubility issues of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine in DMSO and water

< Welcome to the technical support center for 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solub...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. By understanding the underlying chemical principles, you can optimize your experimental workflow and ensure reliable, reproducible results.

Understanding the Molecule: A Proactive Approach to Solubility

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine possesses several structural features that influence its solubility profile:

  • Pyridine Ring: The pyridine core is a weak base, making its solubility pH-dependent.[1]

  • Amine Group: The primary amine at the 2-position can be protonated, which generally increases aqueous solubility.[2]

  • Pyrrolidine-1-carbonyl Group: This amide moiety introduces both polar (carbonyl) and non-polar (pyrrolidine ring) characteristics.

  • Bromo Group: The bromine atom at the 5-position increases the molecule's molecular weight and hydrophobicity, which can decrease aqueous solubility.

A proactive understanding of these features is the first step in troubleshooting.

Troubleshooting Guide: From Simple Fixes to Advanced Strategies

This section provides a logical, step-by-step approach to resolving solubility issues, starting with the most common and straightforward methods.

Initial Dissolution in DMSO

Q1: My compound is not readily dissolving in DMSO at room temperature. What should I do?

A1: While DMSO is a powerful solvent for a wide range of organic molecules, complete dissolution is not always instantaneous.[3] Here is a systematic protocol to follow:

Protocol 1: Enhancing Dissolution in DMSO

  • Vortexing: Ensure vigorous mixing by vortexing the solution for at least 1-2 minutes.

  • Gentle Warming: If the compound remains undissolved, warm the solution in a water bath at 37-50°C for 5-10 minutes.[4] Caution: Be mindful of the compound's thermal stability.

  • Sonication: If warming is ineffective or not desired, use a sonicating water bath for 10-15 minutes to break up solid aggregates and enhance dissolution.[5]

  • Fresh Solvent: DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for certain compounds.[4][6] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

Q2: My compound dissolved in DMSO initially, but crystals have formed after storage. Why is this happening and how can I fix it?

A2: This is a common phenomenon known as precipitation from a supersaturated solution. It can be triggered by several factors:

  • Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize.[7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote crystallization.[6][7] It is often difficult to redissolve compounds once they have crystallized.[7]

  • Water Absorption: As mentioned, water contamination in DMSO can lead to precipitation over time.[7]

To resolve this, you can try re-dissolving the compound using the steps in Protocol 1 . To prevent this, it is highly recommended to prepare fresh solutions for each experiment or, if storage is necessary, to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption.[7]

Aqueous Solubility and Co-Solvent Systems

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a classic sign of poor aqueous solubility. The compound is soluble in the organic DMSO but crashes out when introduced to the aqueous environment. Here’s a decision-making workflow to address this:

G start Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso ph_adjust Can assay tolerate pH adjustment? check_dmso->ph_adjust Yes reduce_dmso Increase stock concentration to lower final DMSO % check_dmso->reduce_dmso No co_solvent Can assay tolerate a co-solvent? ph_adjust->co_solvent No ph_protocol Protocol 2: pH Modification ph_adjust->ph_protocol Yes reduce_conc Can the final compound concentration be lowered? co_solvent->reduce_conc No co_solvent_protocol Protocol 3: Co-Solvent System co_solvent->co_solvent_protocol Yes success Problem Solved reduce_conc->success Yes reformulate Consider reformulation (e.g., salt formation) reduce_conc->reformulate No

Caption: Decision workflow for aqueous precipitation.

Protocol 2: pH-Dependent Solubility Enhancement

The primary amine and pyridine nitrogen in 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine are basic centers.[2][8] Protonating these sites by lowering the pH can significantly increase aqueous solubility.[1][9]

  • Determine pKa: If not known, determine the pKa of the compound. Pyridine derivatives typically have a pKa around 5.[1]

  • Buffer Selection: Choose a buffer system that allows you to adjust the pH to be at least 1-2 units below the compound's pKa.

  • Test Dilution: Prepare the acidic buffer. While vortexing, slowly add the DMSO stock solution dropwise to the buffer. This gradual addition helps prevent localized high concentrations that can lead to precipitation.[10]

  • Final pH Check: After dilution, confirm the final pH of the solution.

Protocol 3: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[11][12]

  • Co-solvent Selection: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13]

  • Systematic Titration: Prepare a series of your aqueous buffer containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Test: Add your DMSO stock to each co-solvent/buffer mixture to determine the minimum concentration of co-solvent required to maintain solubility.

  • Vehicle Control: It is crucial to run a vehicle control with the same final concentration of DMSO and co-solvent to ensure they do not interfere with your assay.[10]

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5% (v/v), ideally < 0.1%To minimize solvent-induced cytotoxicity or off-target effects.[7][10]
pH Adjustment 1-2 pH units below pKaTo ensure protonation of basic centers, increasing polarity and solubility.[1]
Co-solvent Concentration As low as possibleTo maintain biological compatibility and minimize non-specific effects.[14]

Table 1: Recommended parameters for enhancing aqueous solubility.

Frequently Asked Questions (FAQs)

Q4: Can I use heat to dissolve the compound directly in my aqueous buffer?

A4: While gentle heating can aid dissolution, it is generally not recommended for aqueous solutions of organic compounds. Heating can increase the rate of degradation, especially hydrolysis. It is a better practice to use the methods described above to achieve solubility at your experimental temperature.

Q5: I've tried everything and my compound still precipitates. What are my next options?

A5: If standard techniques fail, you may need to consider more advanced formulation strategies. One highly effective method for basic compounds like this is salt formation.[1] Reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, tartaric acid) can create a salt form with significantly higher aqueous solubility. This, however, requires chemical modification and subsequent purification and is typically considered a drug development step.

Q6: How can I quickly assess the solubility of my compound under different conditions?

A6: A nephelometric assay is a rapid method to determine the kinetic solubility of a compound.[15][16] This technique measures the scattering of light caused by insoluble particles and can be used to quickly screen various pH and co-solvent conditions to find the optimal formulation.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Solubility and pH of amines. Unknown Source.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Sciencedirect.
  • Cosolvent - Wikipedia. Wikipedia.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • How to control for solvent effects (DMSO) in experiments. Benchchem.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
  • How to dissolve small inhibitor molecules for binding assay? (2013).
  • DMSO wont dilute my pure compound. How to solve this? (2014).
  • Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • How to tackle compound solubility issue. (2022). Reddit.
  • Samples in DMSO: What an end user needs to know.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Mutual solubility of water and pyridine derivatives. (1993).
  • Principles of Drug Action 1, Spring 2005, Amines. Unknown Source.
  • Pyridine - Sciencemadness Wiki. (2022). Sciencemadness.

Sources

Troubleshooting

Minimizing side reactions during the bromination of aminopyridines

Topic: Minimizing Side Reactions During the Bromination of Aminopyridines Ticket ID: CHEMSUP-AP-BR-001 Role: Senior Application Scientist[1] Dashboard: The Aminopyridine Paradox User Context: You are likely observing one...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During the Bromination of Aminopyridines Ticket ID: CHEMSUP-AP-BR-001 Role: Senior Application Scientist[1]

Dashboard: The Aminopyridine Paradox

User Context: You are likely observing one of three failures:

  • The "Stalled" Reaction: Conversion stops at ~50% despite excess reagent.[1]

  • The "Tar" Effect: The reaction mixture turns black/brown (oxidative degradation).[1]

  • The "Over-Run": You wanted a mono-bromide but got a mixture of di-bromo and starting material.[1]

Technical Root Cause: Aminopyridines present a "Schrödinger's Reactivity" problem.[1] The amino group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) strongly activates the ring for Electrophilic Aromatic Substitution (EAS), but the pyridine nitrogen is a basic site.
  • The Trap: As bromination proceeds, HBr is generated.[1][2][3] This protonates the pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for 2-aminopyridine). The resulting pyridinium ion is highly electron-deficient, effectively killing the EAS reaction.[1]
    
  • The Side-Show: The electron-rich exocyclic amine is prone to radical oxidation and N-bromination, leading to azo-dimers and dark tars.[1]

Module 1: The "Modern Standard" (NBS in Polar Aprotic Solvents)

Best For: Small to mid-scale discovery chemistry; high regioselectivity requirements.[1] Mechanism: Radical-free electrophilic substitution via low ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 concentration.
Protocol: Regioselective Monobromination

Target: Converting 2-aminopyridine to 2-amino-5-bromopyridine.[1][4][5]

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Temperature: 0°C to RT[1]

Step-by-Step:

  • Dissolution: Dissolve aminopyridine in MeCN (0.1 M concentration). Note: MeCN is superior to DMF for workup, though DMF solubilizes polar substrates better.[1]

  • Cryo-Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Do not dump all at once; this causes local hot-spots and poly-bromination.[1]

  • The "Dark" Phase: Stir at 0°C for 1 hour, then warm to RT. Protect from light to inhibit radical side-reactions (benzylic bromination if methyl groups are present).[1]

  • Quench: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Why This Works (The "Self-Validating" Logic): NBS provides a controlled release of electrophilic bromine.[1] Unlike elemental ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, it does not generate a massive spike of HBr immediately. The succinimide byproduct is neutral, preventing the rapid protonation/deactivation of the pyridine ring.
Data: Solvent Effects on Selectivity
SolventYield (Mono)Yield (Di-bromo)Workup Difficulty
Acetonitrile (MeCN) 92% <3%Low (Evaporation)
DMF88%5%High (Aq.[1] Wash)

65%10%Low
Methanol40%15%Moderate (Solvolysis risks)

Module 2: The "Scale-Up" Method (Bromine in Acid)

Best For: Multi-gram/Kilogram scale where NBS cost is prohibitive; substrates prone to N-bromination.[1] Mechanism: Protonation-protection followed by EAS.[1]

The Issue: Direct addition of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 to free amine causes N-bromo species (

) which rearrange unpredictably. The Fix: Pre-protonate the amine.[1]

Protocol:

  • Dissolve aminopyridine in 48% HBr or Acetic Acid.[1]

  • Cool to <5°C.

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dropwise.[6]
    
  • Critical Step: If the reaction stalls due to salt formation (deactivation), you must buffer the system.[1] Sodium Acetate (NaOAc) added to the acetic acid solution acts as a proton sponge, keeping the free base concentration just high enough to react but low enough to avoid oxidation.[1]

Module 3: Troubleshooting "The Black Tar" (Oxidation)

If your reaction turns to black tar, your amino group is being oxidized before the ring is brominated.[1]

Strategy: The Acetyl Shield You must mask the amine.[1]

  • Protect: React aminopyridine with Acetic Anhydride (

    
    ) 
    
    
    
    N-acetyl-aminopyridine.
  • Brominate: The amide is still activating (ortho/para director) but less prone to oxidation than the free amine.[1]

  • Deprotect: Acidic hydrolysis (HCl/EtOH) or basic hydrolysis (NaOH) restores the amine.[1]

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (C-Bromination) and the failure modes (Salt formation and N-Bromination).[1]

BrominationPathways Start Aminopyridine (Substrate) Complex Charge Transfer Complex Start->Complex Mix Reagent Brominating Agent (NBS or Br2) Reagent->Complex NBromo N-Bromo Intermediate (Unstable) Complex->NBromo Path B: N-Attack Salt Pyridinium Salt (Deactivated) Complex->Salt Path C: HBr Byproduct (Protonation) Product C-Bromo Aminopyridine (Desired) Complex->Product Path A: C-Attack (Kinetic Control) NBromo->Product Rearrangement (Slow) Tars/Azo Tars/Azo NBromo->Tars/Azo Oxidation Salt->Product Requires Base/Buffer to Reactivate

Caption: Figure 1. Kinetic competition in aminopyridine bromination. Path C (Salt formation) is the primary cause of stalled reactions; Path B leads to impurities.

FAQ & Troubleshooting Matrix

Q: I am using NBS, but the reaction is stuck at 60% conversion after 24 hours. A: You have likely generated enough succinimide/HBr to protonate your remaining starting material.[1]

  • Fix: Add 0.5 eq of solid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Sodium Acetate to the reaction mixture. This neutralizes the acid without quenching the NBS.
    

Q: I see a spot on TLC that moves slightly faster than my product. Is it the di-bromo? A: Yes, or the N-bromo intermediate.[1]

  • Test: Isolate a small amount and treat with dilute acid.[1] If it reverts to starting material, it was the N-bromo species.[1] If it is stable, it is the di-bromo impurity.[1]

  • Prevention:[1][7] Switch to MeCN at 0°C and add the NBS slower.

Q: Can I use Lewis Acids (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

) to speed it up?
A: Avoid. Lewis acids will complex strongly with the pyridine nitrogen, deactivating the ring entirely. Radical initiators (AIBN) are also useless here as this is an ionic mechanism (EAS), not a radical benzylic bromination.[1]

References

  • BenchChem Protocols. Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile & Regioselective Bromination of 2-amino-4-methylpyridine. BenchChem Technical Guides.[1][4] Link[1]

  • Organic Syntheses. 2-Bromopyridine from 2-Aminopyridine (Sandmeyer Route).[1] Org.[1][5][7][8] Synth. 1946, 26,[1] 16. Link

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine from 2-aminopyridine involving bromination with NBS. Heterocyclic Letters, Vol. 11, 2021.[1][5][6][9][10] Link

  • Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent.[1] J. Org.[1][11] Chem. 1995, 60, 5328.[1] (Foundational text on NBS/MeCN selectivity).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation patterns of brominated aminopyridines

Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of brominated aminopyridines, specifically focusing on the differentiation of regioisomers (e.g., 2-amino-3-bromopyridine vs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of brominated aminopyridines, specifically focusing on the differentiation of regioisomers (e.g., 2-amino-3-bromopyridine vs. 2-amino-5-bromopyridine). These scaffolds are critical intermediates in the synthesis of kinase inhibitors and other bioactive heterocycles. Accurate structural assignment relies on understanding the subtle mechanistic differences in fragmentation driven by the "ortho effect," halogen positioning, and inductive stabilization.

Part 1: Fundamental Principles

Isotopic Signatures

The presence of a bromine atom provides a definitive isotopic handle. Unlike non-halogenated pyridines, brominated analogs exhibit a characteristic 1:1 doublet for the molecular ion (


) at 


and


, corresponding to the

(50.7%) and

(49.3%) isotopes. This signature is the first step in filtering background noise in complex matrices.
Ionization Mechanism (ESI+)

In Electrospray Ionization (positive mode), protonation occurs predominantly at the pyridine ring nitrogen rather than the exocyclic amine, due to the higher basicity of the ring nitrogen (


 lone pair) compared to the amino group (lone pair delocalized into the ring).
  • Implication: The charge is localized on the ring, driving fragmentation pathways that involve ring opening or proximal group interactions.

Part 2: Comparative Analysis & Fragmentation Mechanisms

Comparison 1: Regioisomeric Differentiation (3-Bromo vs. 5-Bromo)

Distinguishing 2-amino-3-bromopyridine (3-Br) from 2-amino-5-bromopyridine (5-Br) is the most common analytical challenge. While their precursor masses are identical, their fragmentation kinetics differ due to the Ortho Effect .

  • 2-Amino-3-bromopyridine (The Ortho Effect):

    • Mechanism: The bromine at the 3-position is sterically adjacent to the exocyclic amino group at position 2. This proximity allows for a specific interaction between the amino hydrogens and the bromine atom.

    • Fragmentation: This isomer often exhibits a more facile loss of the bromine radical (

      
      ) or hydrogen bromide (
      
      
      
      ) compared to the 5-isomer. The "ortho effect" can stabilize the transition state for the elimination of neutral
      
      
      or
      
      
      .
    • Key Diagnostic: Higher relative abundance of the

      
       or 
      
      
      
      fragment compared to the 5-isomer.
  • 2-Amino-5-bromopyridine (The Para/Meta Analog):

    • Mechanism: The bromine is distant from the amino group. Fragmentation is driven purely by electronic effects (inductive withdrawal) without steric assistance.

    • Fragmentation: The C-Br bond cleavage requires higher collision energy. The primary pathway often involves the loss of

      
       (ring contraction) before or competitive with halogen loss.
      
    • Key Diagnostic: The molecular ion is typically more stable (higher survival yield) at lower collision energies.

Comparison 2: Brominated vs. Chlorinated Analogs[1]
  • Bond Energy: The

    
     bond (
    
    
    
    ) is significantly weaker than the
    
    
    bond (
    
    
    ).
  • Outcome: Brominated pyridines fragment at lower Collision Induced Dissociation (CID) energies.

  • Pattern: Chlorinated analogs show a 3:1 isotope ratio (

    
    ) and are far less likely to lose the halogen atom as a primary fragmentation step, preferring 
    
    
    
    or
    
    
    loss while retaining the chlorine.

Part 3: Visualization of Mechanisms

Fragmentation Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways for 2-amino-3-bromopyridine, highlighting the ortho-driven loss of


 and 

.

FragmentationPathway Precursor Precursor [M+H]+ m/z 173/175 Intermediate1 Loss of NH3 [M+H - 17]+ m/z 156/158 Precursor->Intermediate1 - NH3 (Ortho Effect) Intermediate2 Loss of HCN [M+H - 27]+ m/z 146/148 Precursor->Intermediate2 - HCN (Ring Contraction) Product1 Debromination [M+H - Br]+ m/z 94 Precursor->Product1 - Br• (Direct Cleavage) Intermediate1->Product1 - Br• Product2 Ring Cleavage [C4H4]+ m/z 52 Intermediate2->Product2 - BrCN

Caption: Competitive fragmentation pathways for 2-amino-3-bromopyridine under ESI-CID conditions.

Isomer Differentiation Decision Tree

Use this logic flow to identify your specific isomer based on MS/MS data.

DecisionTree Start Analyze MS/MS Spectrum (Precursor m/z 173/175) CheckLoss Check Neutral Losses Start->CheckLoss Branch1 Dominant Loss: NH3 (-17 Da) Secondary: HBr (-80 Da) CheckLoss->Branch1 High Abundance Branch2 Dominant Loss: HCN (-27 Da) Stable Molecular Ion CheckLoss->Branch2 High Abundance Result1 Likely 2-Amino-3-Bromopyridine (Ortho Effect Active) Branch1->Result1 Result2 Likely 2-Amino-5-Bromopyridine (No Ortho Interaction) Branch2->Result2

Caption: Logic flow for differentiating 3-bromo and 5-bromo aminopyridine isomers.

Part 4: Experimental Data & Protocol

Table 1: Diagnostic Ion Table (Theoretical & Observed)

Based on ESI+ CID at 20-35 eV.

Feature2-Amino-3-Bromopyridine2-Amino-5-BromopyridineMechanism Note
Precursor (

)
173.0 / 175.0173.0 / 175.01:1 Isotope Ratio

High Intensity (156/158)Low/Medium IntensityOrtho-assisted elimination in 3-isomer.

Medium Intensity (146/148)High Intensity (146/148)Standard pyridine ring contraction.


94.0

94.0
Radical loss; often higher in 3-isomer.


93.0

93.0
Concerted loss favored by ortho protons.
Standardized LC-MS/MS Protocol

To ensure reproducible fragmentation for isomer differentiation, use the following conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why: Retains polar basic pyridines sufficiently to separate from solvent front.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-10 minutes. Isomers may co-elute; MS differentiation is key.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Fragmentation (MS/MS):

    • Use Stepped Collision Energy (e.g., 20, 35, 50 eV) in a single scan if possible.

    • Reasoning: Low energy preserves the molecular ion for isotope confirmation; high energy reveals the diagnostic neutral losses (

      
       vs 
      
      
      
      ).

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Analytical Derivatives." National Institute of Standards and Technology (NIST). Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Amines and Halides." LibreTexts Chemistry. Available at: [Link]

  • PubChem. "2-Amino-3-bromopyridine Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS." Journal of Mass Spectrometry. Available at: [Link]

Sources

Comparative

Elemental analysis standards for 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

A Comparative Technical Guide for Drug Development Executive Summary In the context of drug discovery—specifically for kinase inhibitors and PROTAC linkers—5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (referred to h...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

In the context of drug discovery—specifically for kinase inhibitors and PROTAC linkers—5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (referred to herein as BPPA ) represents a critical intermediate. Its structural complexity, featuring a basic pyridine nitrogen, a polar exocyclic amine, and a halogen (bromine), presents distinct challenges for characterization.

While High-Performance Liquid Chromatography (HPLC) confirms chromatographic purity, it is "blind" to inorganic salts, moisture, and trapped solvents. Consequently, Elemental Analysis (EA) remains the gold standard for establishing compositional integrity. This guide objectively compares the classical Combustion Analysis (CHN) against modern orthogonal alternatives like Quantitative NMR (qNMR), providing actionable protocols for this specific halogenated scaffold.

Part 1: The Gold Standard (Combustion Analysis)

The "Bromine Challenge" in CHN Analysis

For non-halogenated organics, standard combustion is straightforward. However, BPPA contains approximately 29.6% Bromine by mass . In standard combustion tubes, halogens can form free gases (


, 

) that interfere with thermal conductivity detectors (TCD) or overlap with water/nitrogen signals.

Critical Modification: The combustion tube must be packed with Silver (Ag) wool or Silver Vanadate (


)  reagents. These act as halogen scrubbers, reacting to form solid Silver Bromide (

), thereby preventing halogen gas from reaching the detector.
Theoretical Composition

To validate any experimental result, the theoretical mass percentages must be established first.

  • Formula:

    
    
    
  • Molecular Weight: 270.13 g/mol

ElementAtomic MassCountTotal MassTheoretical % Acceptance Range (

)
Carbon (C) 12.01110120.1144.46% 44.06 – 44.86%
Hydrogen (H) 1.0081212.0964.48% 4.08 – 4.88%
Nitrogen (N) 14.007342.02115.56% 15.16 – 15.96%
Bromine (Br) 79.904179.90429.58% Typically not scanned in CHN

Note: The standard acceptance criteria for peer-reviewed journals (e.g., J. Med. Chem.) is


 absolute deviation  from theoretical values [1].[1][2]

Part 2: Comparative Analysis (CHN vs. Alternatives)

While CHN is the historical benchmark, modern workflows often utilize qNMR or High-Resolution Mass Spectrometry (HRMS). The following table compares these methodologies specifically for BPPA.

Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (Purity + Solvates)Absolute Purity (wt%)Exact Mass (Identity)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
BPPA Specifics High Risk: Br interference requires Ag-scrubbing. Hygroscopic amide requires drying.Low Risk: Br is silent in

. Amide rotamers may broaden peaks (requires high T).
Medium Risk: Ionization suppression possible. Does not detect impurities.
Blind Spots Cannot distinguish between isomers.Inorganic salts (unless using specific nuclei).Isomers, Salts, Water, Solvents.
Throughput Low (Serial combustion)Medium (Acquisition + Processing)High (Flow injection)
Cost Low ($)High (

$ - deuterated solvents)
Medium (

)
Why qNMR is the Superior "Internal" Standard

For internal R&D, qNMR is recommended over CHN for BPPA.

  • Reasoning: The pyrrolidine amide bond creates rotamers that complicate chromatography. qNMR (using an internal standard like Maleic Acid or TCNB) integrates all rotamers and provides a purity value that accounts for residual solvent and water, without the need for the rigorous drying required for CHN [2].

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN) for BPPA

Use this protocol for publication or Certificate of Analysis (CoA) generation.

Prerequisites:

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Reagents: Tungstic Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as combustion aids.

Step-by-Step:

  • Pre-Treatment (Critical): BPPA is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
    • Why? Amides hydrogen-bond with atmospheric water. A 1% water uptake lowers Carbon content by ~0.4%, causing a false fail.

  • Weighing: Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule.

    • Note: Do not use Silver capsules unless analyzing for Oxygen.

  • Additive: Add ~5 mg of

    
     powder to the capsule.
    
    • Mechanism:[3] This acts as an oxygen donor and flux, ensuring complete combustion of the pyridine ring, which can be refractory (hard to burn) [3].

  • Combustion: Run at 975°C (combustion zone) with reduction zone at 650°C.

  • Validation: Run a sulfanilamide standard before the sample. If the standard deviates >0.15%, recalibrate.

Protocol B: qNMR Purity Assay

Use this protocol for rapid internal purity checks.

  • Solvent: Dissolve 10 mg BPPA in 600

    
    DMSO-
    
    
    
    .
    • Why DMSO? It breaks amide hydrogen bonds better than

      
      , sharpening the signals.
      
  • Internal Standard: Add exactly 5.0 mg of 1,3,5-Trimethoxybenzene (TMB) .

  • Acquisition:

    • Pulse delay (

      
      ): 30 seconds (Must be 
      
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weighed Mass, P=Purity of standard).
    

Part 4: Data Interpretation & Troubleshooting

The following table helps researchers diagnose "Failed" EA results for BPPA.

Experimental ResultDiagnosisMechanistic CauseCorrective Action
C: Low, N: Low Wet Sample Sample contains non-combustible water or inorganic salts (e.g., NaBr).Dry sample at 50°C; Check ash content.
C: High, H: High Solvent Trap Trapped Ethyl Acetate or Hexane from column chromatography.Vacuum dry; run TGA (Thermogravimetric Analysis).
N: Low, C: Correct Incomplete Burn Pyridine ring did not fully combust; formation of Nitrogen oxides.Increase

flow; Add more

.
All Values Variable Halogen Poisoning Bromine gas saturated the reduction tube.Replace Silver wool/gauze in the reduction tube.

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for characterizing BPPA, ensuring scientific integrity and resource efficiency.

EA_Workflow Start Sample: BPPA (Crude/Isolated) TGA Step 1: TGA / 1H-NMR (Check Volatiles) Start->TGA Decision1 Contains Solvent/Water? TGA->Decision1 Dry Vacuum Dry (40°C, 4h, P2O5) Decision1->Dry Yes Choice Purpose of Analysis? Decision1->Choice No Dry->TGA Re-check CHN Combustion Analysis (CHN) (Requires Ag-Scrubber) Choice->CHN External Publication qNMR qNMR (DMSO-d6) (Internal Std Method) Choice->qNMR Internal R&D ResultCHN Compare to Theoretical (Tol: +/- 0.4%) CHN->ResultCHN ResultqNMR Calculate Wt% (Absolute Purity) qNMR->ResultqNMR Publish Publication / CoA ResultCHN->Publish Pass Internal Next Synthetic Step ResultqNMR->Internal Value Established

Caption: Workflow for selecting between CHN and qNMR based on sample status and end-use requirement.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds.[4] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine
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